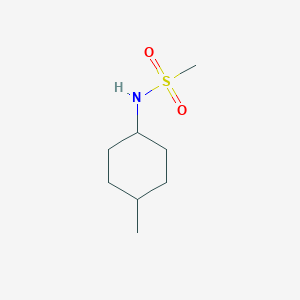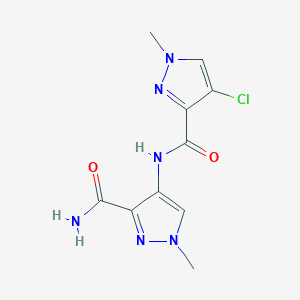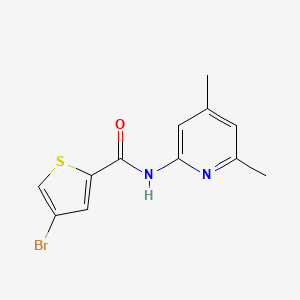![molecular formula C16H19ClN2O3S B10968133 1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B10968133.png)
1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-(furan-2-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-(furan-2-ylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-(furan-2-ylmethyl)piperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Sulfonylation: The piperazine ring is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Furan Substitution: The final step involves the substitution of the furan ring onto the piperazine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-(furan-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furanones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-(furan-2-ylmethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-(furan-2-ylmethyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The furan ring may also interact with biological membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-(furan-2-ylmethyl)piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-(furan-2-ylmethyl)morpholine: Contains a morpholine ring instead of piperazine.
Uniqueness
1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-(furan-2-ylmethyl)piperazine is unique due to the combination of its sulfonyl and furan substituents, which confer specific chemical and biological properties not found in its analogs.
Properties
Molecular Formula |
C16H19ClN2O3S |
|---|---|
Molecular Weight |
354.9 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-(furan-2-ylmethyl)piperazine |
InChI |
InChI=1S/C16H19ClN2O3S/c1-13-15(17)5-2-6-16(13)23(20,21)19-9-7-18(8-10-19)12-14-4-3-11-22-14/h2-6,11H,7-10,12H2,1H3 |
InChI Key |
SEBCXFKCFVYHOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-{[(2-methoxyphenyl)carbamoyl]amino}thiophene-2-carboxylate](/img/structure/B10968068.png)

![N-cycloheptyl-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10968086.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10968094.png)
![2-[(2,4-difluorophenoxy)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B10968101.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methylbutan-2-yl)propanamide](/img/structure/B10968104.png)
![{4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}(2,4,6-trimethylphenyl)methanone](/img/structure/B10968108.png)
![2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)acetamide](/img/structure/B10968117.png)
![N-cyclopropyl-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10968128.png)
![2,6-Dimethyl-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine](/img/structure/B10968130.png)

![3-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10968141.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[3-(dimethylamino)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10968149.png)
